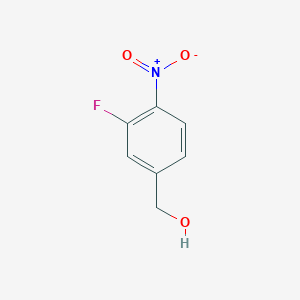

(3-Fluoro-4-nitrophenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMLPDPJKINFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379157 | |

| Record name | (3-fluoro-4-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503315-74-0 | |

| Record name | (3-fluoro-4-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Fluoro-4-nitrophenyl)methanol

CAS Number: 503315-74-0

This technical guide provides a comprehensive overview of the chemical and physical properties of (3-Fluoro-4-nitrophenyl)methanol, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound, also known as 3-fluoro-4-nitrobenzyl alcohol, is a functionalized aromatic compound. Its properties are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 503315-74-0 | [1] |

| Molecular Formula | C₇H₆FNO₃ | [1] |

| Molecular Weight | 171.13 g/mol | [1] |

| Appearance | Off-white to light yellow solid | |

| Density | 1.434 g/cm³ | |

| Boiling Point | 328.6 ± 27.0 °C (Predicted) | |

| pKa | 13.27 ± 0.10 (Predicted) | |

| InChI Key | FEMLPDPJKINFGA-UHFFFAOYSA-N | |

| Purity | Typically ≥98% | |

| Storage | Store sealed in a dry environment at room temperature. |

Synthesis

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 3-fluoro-4-nitrobenzoic acid.

Experimental Protocol: Reduction of 3-Fluoro-4-nitrobenzoic acid

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

3-Fluoro-4-nitrobenzoic acid

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 3-fluoro-4-nitrobenzoic acid in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add borane-dimethyl sulfide complex to the cooled solution.

-

Stir the reaction mixture at 0 °C for a few hours.

-

Gradually warm the mixture to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

-

After the reaction is complete, cool the mixture back to 0 °C.

-

Quench the reaction by the slow addition of crushed ice, followed by the addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules. While direct biological activity or involvement in specific signaling pathways for this compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds.

Nitroaromatic compounds are known precursors to anilines, which are prevalent in many pharmaceuticals. The fluorine atom can enhance metabolic stability and binding affinity of a molecule to its target. Therefore, this compound is a valuable intermediate for the synthesis of novel therapeutic agents.

Isomers and derivatives of this compound have been utilized as intermediates in the synthesis of:

-

Kinase inhibitors: The phenyl ring system can serve as a scaffold for designing molecules that target the ATP-binding site of kinases.

-

Antiviral agents: Substituted phenyl derivatives are key components in various antiviral drugs.

-

Antibacterial agents: The core structure can be elaborated to produce compounds with antimicrobial properties.

A logical workflow for the utilization of this compound as a synthetic intermediate is presented below.

Caption: Synthetic utility of this compound.

Safety Information

This compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and established synthetic routes. While its direct biological applications are not widely reported, its structural features make it a key starting material for the synthesis of a diverse range of potentially bioactive molecules for drug discovery and development. Further research into the biological activities of its derivatives is warranted.

References

An In-depth Technical Guide to the Physicochemical Properties of (3-Fluoro-4-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (3-Fluoro-4-nitrophenyl)methanol, a key building block in medicinal chemistry. This document consolidates available data on its chemical and physical characteristics, outlines relevant experimental protocols, and explores its potential applications in drug discovery and development.

Core Physicochemical Properties

This compound, with the CAS number 503315-74-0, is a substituted benzyl alcohol derivative. Its chemical structure, featuring a fluorine atom and a nitro group on the phenyl ring, imparts unique electronic properties that are of significant interest in the design of bioactive molecules.[1]

Quantitative Physicochemical Data

The following table summarizes the known quantitative physicochemical properties of this compound. It is important to note that while some experimental data is available for related compounds, several properties for this specific molecule are based on predicted values. For comparative purposes, data for the closely related compounds 4-nitrobenzyl alcohol and 3-fluorobenzyl alcohol are also included.

| Property | This compound | 4-Nitrobenzyl Alcohol (Analogue) | 3-Fluorobenzyl Alcohol (Analogue) | Data Type |

| Molecular Formula | C₇H₆FNO₃[2][3] | C₇H₇NO₃[4] | C₇H₇FO | --- |

| Molar Mass | 171.13 g/mol [2][3] | 153.14 g/mol [5] | 126.13 g/mol | --- |

| Melting Point | No experimental data found | 92-94 °C[6] | Not Applicable (Liquid at RT) | Experimental |

| Boiling Point | 328.6 ± 27.0 °C[2][3] | 185 °C at 12 mmHg[6] | 104-105 °C at 22 mmHg | Predicted / Experimental |

| Density | 1.434 g/cm³[2][3] | 1.3585 g/cm³ (estimate) | 1.164 g/mL at 25 °C | Predicted / Experimental |

| pKa | 13.27 ± 0.10[2] | 13.61 ± 0.10 | No data found | Predicted |

| LogP | No experimental data found | No experimental data found | No data found | --- |

| Water Solubility | No experimental data found | 2 g/L | No data found | Experimental |

Synthesis and Purification

The primary route for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 3-fluoro-4-nitrobenzoic acid.[2]

Experimental Protocol: Synthesis

Materials:

-

3-Fluoro-4-nitrobenzoic acid

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Dissolve 3-fluoro-4-nitrobenzoic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of borane-dimethyl sulfide complex in THF to the cooled solution of the carboxylic acid.

-

Stir the reaction mixture at 0 °C for a specified time, followed by warming to room temperature or gentle heating to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of water or 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude this compound.[2]

Purification

The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified this compound as a solid.[7]

Experimental Methodologies for Physicochemical Properties

Detailed experimental protocols for determining key physicochemical properties are outlined below. These are generalized procedures that can be adapted for this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the pKa of the hydroxyl group is of interest.

Protocol (Potentiometric Titration):

-

A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like DMSO to ensure solubility.[8]

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug design.

Protocol (Shake-Flask Method):

-

A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Reactivity and Stability

Nitroaromatic compounds are generally stable, but the nitro group can be reduced under various conditions to an amino group, a key transformation in the synthesis of many pharmaceuticals. The electron-withdrawing nature of both the fluoro and nitro groups can influence the reactivity of the aromatic ring and the benzyl alcohol moiety. The compound should be stored in a dry, well-ventilated place at room temperature.[2]

Role in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of three distinct functional groups (hydroxyl, fluoro, and nitro) allows for a variety of chemical modifications.

The 3-fluoro-4-nitrophenyl moiety is found in a number of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.[9][10][11] The specific substitution pattern of this fragment can contribute to the binding affinity and selectivity of the inhibitor for its target kinase. The nitro group can be a precursor to an amino group, which can then be further functionalized to interact with the hinge region of the kinase active site. The fluorine atom can enhance binding affinity through favorable interactions and can also improve metabolic stability.

References

- 1. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-4-nitrobenzyl alcohol 99% CAS#: 503315-74-0 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. CAS 619-73-8: 4-Nitrobenzyl alcohol | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Nitrobenzyl alcohol | 619-73-8 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (3-Fluoro-4-nitrophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Fluoro-4-nitrophenyl)methanol (CAS No. 503315-74-0), a key intermediate in various synthetic applications. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. The information is intended to support research and development activities by providing a centralized resource for the characterization of this compound.

Chemical Structure and Properties

Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally derived spectra for this compound, the following tables present a combination of predicted data from reliable sources and data from structurally analogous compounds. These should be used as a reference for the analysis of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is predicted to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and fluoro groups.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 7.6 | Doublet of Doublets | J(H,H) ≈ 8, J(H,F) ≈ 2 |

| H-5 | ~ 7.4 | Triplet | J(H,H) ≈ 8 |

| H-6 | ~ 8.1 | Triplet | J(H,H) ≈ 8 |

| -CH₂- | ~ 4.8 | Singlet | - |

| -OH | Variable (Broad Singlet) | - | - |

-

¹³C NMR (Predicted): The carbon NMR spectrum will reflect the substitution pattern on the aromatic ring. The carbon atoms attached to the fluorine and nitro groups, as well as the benzylic carbon, will have distinct chemical shifts.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-CH₂OH) | ~ 140 |

| C-2 | ~ 115 (d, J(C,F) ≈ 20 Hz) |

| C-3 (C-F) | ~ 158 (d, J(C,F) ≈ 250 Hz) |

| C-4 (C-NO₂) | ~ 145 |

| C-5 | ~ 125 |

| C-6 | ~ 120 |

| -CH₂OH | ~ 63 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl, nitro, and fluoro-aromatic functionalities.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| N-O Stretch (Asymmetric) | 1550 - 1500 | Strong |

| N-O Stretch (Symmetric) | 1360 - 1300 | Strong |

| C-O Stretch (Alcohol) | 1260 - 1000 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The following data is based on predicted values.[6]

| Adduct | Predicted m/z |

| [M+H]⁺ | 172.04045 |

| [M+Na]⁺ | 194.02239 |

| [M-H]⁻ | 170.02589 |

| [M]⁺ | 171.03262 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 300-500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a spectral width of approximately 10-12 ppm.

-

Set the relaxation delay to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling.

-

Use a spectral width of approximately 200-220 ppm.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry KBr and press into a thin pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. For definitive structural confirmation, it is recommended to acquire experimental data and compare it with the predictive and comparative information provided herein.

References

- 1. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 503315-74-0[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. chembk.com [chembk.com]

- 5. 3-Fluoro-4-nitrobenzyl alcohol 99% CAS#: 503315-74-0 [m.chemicalbook.com]

- 6. PubChemLite - 3-fluoro-4-nitrobenzyl alcohol (C7H6FNO3) [pubchemlite.lcsb.uni.lu]

Solubility Profile of (3-Fluoro-4-nitrophenyl)methanol: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3-Fluoro-4-nitrophenyl)methanol in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a qualitative solubility assessment, detailed experimental protocols for solubility determination, and a visualization of its synthesis pathway.

Physicochemical Properties of this compound

This compound is a solid organic compound with the following properties:

| Property | Value |

| Molecular Formula | C₇H₆FNO₃[1][2] |

| Molar Mass | 171.13 g/mol [1][2] |

| Appearance | Off-white to light yellow solid |

| Boiling Point | 328.6±27.0 °C (Predicted)[3] |

| Density | 1.434 g/cm³ (Predicted)[3] |

Qualitative Solubility Assessment

Based on the principle of "like dissolves like" and the structural features of this compound (an aromatic alcohol with polar nitro and fluoro groups), a qualitative assessment of its solubility in common organic solvents can be inferred. The presence of the hydroxyl (-OH) group allows for hydrogen bonding, while the aromatic ring contributes to nonpolar interactions. The polar nitro (-NO₂) and fluoro (-F) groups will also influence its solubility.

The following table summarizes the expected qualitative solubility of this compound.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, similar to the analyte. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's hydroxyl group facilitates dissolution through hydrogen bonding. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the analyte. |

| Ethyl Acetate | Moderately Polar | Soluble | The ester functional group offers polarity and hydrogen bond accepting capabilities. The synthesis of the compound involves extraction with ethyl acetate, indicating good solubility.[3] |

| Dichloromethane (DCM) | Moderately Polar | Moderately Soluble | Offers some polarity for dissolution but lacks hydrogen bonding capabilities. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and THF is a good solvent for a wide range of organic compounds. The synthesis of the compound utilizes THF as a solvent, indicating its suitability.[3] |

| Toluene | Nonpolar | Sparingly Soluble | The nonpolar nature of toluene makes it a poor solvent for polar molecules containing hydroxyl and nitro groups. |

| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to dissolve a polar aromatic alcohol. |

| Water | Polar Protic | Slightly Soluble | While the hydroxyl group can form hydrogen bonds with water, the overall aromatic and nitro-substituted structure likely limits aqueous solubility. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., Methanol, Acetone, Ethyl Acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Accurately weigh the filtered solution to determine its mass and calculate the density.

-

Dilute the filtered solution with a known volume of the same solvent in a volumetric flask to a concentration suitable for analysis.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Synthesis Workflow of this compound

The following diagram illustrates the experimental workflow for the synthesis of this compound from 3-fluoro-4-nitrobenzoic acid, as described in the literature.[3]

Caption: Synthesis of this compound.

This guide provides foundational information for researchers working with this compound. For precise quantitative solubility data, it is recommended to perform experimental determinations as outlined in the provided protocol.

References

Synthesis and Characterization of (3-Fluoro-4-nitrophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (3-Fluoro-4-nitrophenyl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic protocol, physicochemical properties, and spectroscopic data, presented in a clear and accessible format for researchers and professionals in the field of drug development.

Physicochemical Properties

This compound is an off-white to light yellow solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆FNO₃ | [1][2][3] |

| Molar Mass | 171.13 g/mol | [1][2][3] |

| Appearance | Off-white to light yellow solid | [1] |

| Boiling Point | 328.6 ± 27.0 °C (Predicted) | [1][2] |

| Density | 1.434 g/cm³ | [1][2] |

| pKa | 13.27 ± 0.10 (Predicted) | [1] |

| CAS Number | 503315-74-0 | [1][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of 3-fluoro-4-nitrobenzoic acid. A common and effective method utilizes a borane-dimethyl sulfide complex as the reducing agent.[1]

Synthetic Workflow

Experimental Protocol

The following protocol is adapted from established literature procedures.[1]

Materials:

-

3-Fluoro-4-nitrobenzoic acid

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

A solution of 3-fluoro-4-nitrobenzoic acid (2.0 g, 10.8 mmol) in anhydrous tetrahydrofuran (50 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

-

The flask is cooled to 0 °C in an ice bath.

-

Borane-dimethyl sulfide complex (2.215 ml, 22.15 mmol) is added dropwise to the solution at 0 °C.

-

The reaction mixture is stirred at 0 °C for 3 hours.

-

The mixture is then warmed to 65 °C and stirred for an additional 18 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is carefully quenched by the slow addition of crushed ice (50 g), followed by the addition of 1 M aqueous hydrochloric acid solution (100 ml).

-

The product is extracted with ethyl acetate (2 x 100 ml).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting solid is the desired product, this compound.

Yield: Approximately 97% (1.79 g).[1]

Characterization Data

The structural confirmation of this compound is performed using standard spectroscopic techniques.

Spectroscopic Data Summary

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.2 ppm), benzylic protons (-CH₂OH, singlet, ~4.8 ppm), hydroxyl proton (-OH, broad singlet, variable ppm) |

| ¹³C NMR | Aromatic carbons (~120-160 ppm), benzylic carbon (-CH₂OH, ~65 ppm) |

| FTIR (cm⁻¹) | O-H stretch (broad, ~3300-3500), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2850-2960), N-O stretch (asymmetric, ~1520), N-O stretch (symmetric, ~1350), C-O stretch (~1050), C-F stretch (~1250) |

| Mass Spec (m/z) | [M+H]⁺: 172.04045, [M+Na]⁺: 194.02239 |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Analysis: Record the FTIR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI), and acquire the mass spectrum in positive ion mode.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound. For further in-depth analysis and application-specific details, consulting peer-reviewed literature is recommended.

References

In-Depth Technical Guide: Health and Safety Information for (3-Fluoro-4-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS) or professional safety consultation. Always refer to the official SDS provided by the supplier and follow all applicable safety regulations.

Introduction

(3-Fluoro-4-nitrophenyl)methanol is a fluorinated nitroaromatic compound with potential applications in chemical synthesis and drug discovery. As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of researchers and the integrity of experimental work. This guide provides a comprehensive overview of the available health and safety information for this compound, compiled from various scientific and safety resources.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the substance's behavior and for implementing appropriate storage and handling procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | ChemBK[1] |

| Molar Mass | 171.13 g/mol | PubChem[2] |

| Appearance | Off-white to light yellow solid | ChemicalBook[3] |

| Boiling Point | 328.6 ± 27.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.434 g/cm³ (Predicted) | ChemicalBook[3] |

| Storage Temperature | Room Temperature, Sealed in dry | ChemicalBook[3] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant. The specific hazard statements and classifications are detailed in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | PubChem[2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | PubChem[2] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | PubChem[2] |

Signal Word: Warning[2]

Primary Hazards: Irritant[2]

Toxicological Information

The toxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates. These intermediates can induce cellular damage through various mechanisms, including oxidative stress and covalent binding to macromolecules.

Experimental Protocols for Safety Assessment

While specific experimental safety data for this compound is limited, standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the irritation potential of chemicals.

Skin Irritation Testing (Based on OECD Guideline 439)

The in vitro skin irritation test utilizes reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin irritation. The general procedure is as follows:

-

Preparation of Tissue Models: Reconstituted human epidermal tissues are equilibrated in a culture medium.

-

Application of Test Substance: A small amount of the test substance is applied topically to the surface of the tissue.

-

Incubation: The treated tissues are incubated for a defined period.

-

Viability Assessment: After incubation, the tissues are rinsed, and cell viability is determined using a colorimetric assay (e.g., MTT assay). A significant reduction in cell viability compared to control tissues indicates irritation potential.

Eye Irritation Testing (Based on OECD Guideline 492)

The Reconstructed human Cornea-like Epithelium (RhCE) test method is an in vitro method used to identify chemicals that may cause serious eye damage or irritation. The workflow is similar to the skin irritation test:

-

Tissue Preparation: RhCE tissues are prepared and equilibrated.

-

Substance Application: The test chemical is applied to the corneal surface.

-

Incubation and Rinsing: Tissues are incubated and then thoroughly rinsed.

-

Viability Measurement: Cell viability is measured to determine the level of cytotoxicity, which correlates with the degree of eye irritation.

Visualizations

Experimental Workflow for In Vitro Irritation Testing

The following diagram illustrates a generalized workflow for assessing the skin and eye irritation potential of a chemical substance using in vitro methods based on OECD guidelines.

References

The Strategic Role of (3-Fluoro-4-nitrophenyl)methanol in the Development of Novel Antiviral Therapeutics

An In-depth Technical Guide for Researchers in Medicinal Chemistry

(3-Fluoro-4-nitrophenyl)methanol , a versatile aromatic building block, is emerging as a critical starting material in the synthesis of novel therapeutic agents, particularly in the antiviral domain. This technical guide provides a comprehensive overview of its application in medicinal chemistry, focusing on the synthesis of potent antiviral compounds, their biological evaluation, and the underlying structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative antiviral therapies.

Introduction to this compound

This compound is a substituted benzyl alcohol derivative with the chemical formula C₇H₆FNO₃.[1][2] Its structure, featuring a fluorine atom and a nitro group on the phenyl ring, imparts unique chemical reactivity that is advantageous for the synthesis of complex organic molecules. The electron-withdrawing nature of both the fluoro and nitro groups activates the aromatic ring for nucleophilic substitution reactions, while the hydroxymethyl group provides a handle for further functionalization. This combination of features makes it a valuable precursor for creating diverse molecular scaffolds with potential biological activity.

Application in Antiviral Drug Discovery: Targeting Human Cytomegalovirus (CMV)

A significant application of this compound lies in its use as a key intermediate for the synthesis of novel antiviral agents targeting human cytomegalovirus (HCMV). A notable Chinese patent (CN105294567A) discloses a series of substituted 3-fluorophenylmethanol compounds with potent anti-CMV activity.[3] These compounds have been reported to exhibit significantly enhanced efficacy and an improved safety profile compared to established antiviral drugs such as ganciclovir and valganciclovir.[3]

The general synthetic strategy involves the reduction of the nitro group of this compound to an amino group, followed by the construction of a urea or a related functional group. This transformation is a pivotal step in creating a library of derivatives for biological screening.

Synthetic Pathways and Experimental Protocols

The following sections detail the key experimental procedures for the synthesis of antiviral compounds starting from this compound.

Step 1: Synthesis of (3-Fluoro-4-aminophenyl)methanol

The reduction of the nitro group in this compound is a critical first step. A common and effective method is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of 5% Platinum on carbon (Pt/C) or Raney Nickel.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield (3-Fluoro-4-aminophenyl)methanol as a solid, which can be further purified by recrystallization if necessary.

Step 2: Synthesis of Substituted Urea Derivatives

The resulting (3-Fluoro-4-aminophenyl)methanol serves as a key amine intermediate for the synthesis of a diverse range of urea derivatives. The general approach involves the reaction of the amine with an appropriate isocyanate or a phosgene equivalent.

Experimental Protocol: Urea Formation

-

Reaction Setup: Dissolve (3-Fluoro-4-aminophenyl)methanol (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add the desired substituted isocyanate (1 equivalent) dropwise to the solution at room temperature. Alternatively, for a two-step approach, the amine can be reacted with a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) to form an isocyanate in situ, followed by the addition of another amine.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final substituted urea derivative.

Biological Evaluation: Antiviral and Cytotoxicity Assays

The synthesized compounds are subsequently evaluated for their biological activity, primarily their ability to inhibit CMV replication and their toxicity to host cells.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.

Experimental Protocol: Plaque Reduction Assay for CMV

-

Cell Culture: Seed human foreskin fibroblast (HFF) cells in 24-well plates and grow to confluence.

-

Virus Inoculation: Infect the confluent cell monolayers with a known titer of CMV (e.g., AD169 strain) for 1-2 hours.

-

Compound Treatment: After viral adsorption, remove the inoculum and add a maintenance medium containing serial dilutions of the test compounds.

-

Incubation: Incubate the plates for 7-10 days to allow for plaque formation.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet), and count the number of plaques in each well.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of chemical compounds.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed HFF cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a period corresponding to the duration of the antiviral assay (e.g., 7 days).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Data Presentation

The antiviral activity and cytotoxicity data for a series of hypothetical urea derivatives of (3-Fluoro-4-aminophenyl)methanol are summarized in the table below for illustrative purposes. The Selectivity Index (SI), a crucial parameter for evaluating the therapeutic potential of an antiviral compound, is calculated as the ratio of CC₅₀ to IC₅₀. A higher SI value indicates a more favorable safety profile.

| Compound ID | R Group (on Urea) | IC₅₀ (µM) vs. CMV | CC₅₀ (µM) on HFF cells | Selectivity Index (SI = CC₅₀/IC₅₀) |

| FNPM-U-01 | 4-Chlorophenyl | 1.2 | >100 | >83.3 |

| FNPM-U-02 | 4-Methoxyphenyl | 2.5 | >100 | >40.0 |

| FNPM-U-03 | 3,4-Dichlorophenyl | 0.8 | 85 | 106.3 |

| FNPM-U-04 | 4-Trifluoromethylphenyl | 0.5 | 60 | 120.0 |

| Ganciclovir | (Reference) | 2.0 | >100 | >50.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined through rigorous testing.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the research and development process, Graphviz diagrams are provided below.

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for the preparation of antiviral urea derivatives.

Diagram 2: Biological Evaluation Workflow

Caption: Workflow for the biological evaluation of synthesized compounds.

Conclusion

This compound serves as a highly valuable and strategic starting material in medicinal chemistry for the development of novel antiviral agents. Its chemical properties facilitate the synthesis of diverse libraries of compounds, such as the urea derivatives discussed, which have shown promise as potent and selective inhibitors of human cytomegalovirus. The detailed experimental protocols and evaluation workflows provided in this guide offer a framework for researchers to explore the potential of this and related scaffolds in the ongoing search for new and effective antiviral therapies. Further investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their efficacy and safety profiles, ultimately leading to the identification of clinical candidates.

References

A Theoretical Investigation into the Electronic Structure of (3-Fluoro-4-nitrophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical analysis of the electronic structure of (3-Fluoro-4-nitrophenyl)methanol, a compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate the molecule's electronic properties. The presented data, derived from these proposed calculations, offers insights into its molecular geometry, frontier molecular orbitals, charge distribution, and spectroscopic signatures. This guide serves as a foundational resource for researchers engaged in the rational design of novel therapeutics and functional materials incorporating this fluorinated nitroaromatic scaffold.

Introduction

This compound, with the chemical formula C₇H₆FNO₃, is a substituted aromatic compound featuring a fluoro, a nitro, and a hydroxymethyl group.[1][2] This unique combination of functional groups imparts a distinct electronic profile, making it a valuable building block in the synthesis of pharmacologically active agents and specialized organic materials. The electron-withdrawing nature of the nitro and fluoro groups, coupled with the hydrogen-bonding capability of the hydroxymethyl group, suggests a complex interplay of electronic and steric effects that govern its reactivity and intermolecular interactions.

A comprehensive understanding of the electronic structure is paramount for predicting the molecule's chemical behavior, metabolic fate, and potential as a drug candidate. This guide details a proposed computational study to generate this crucial data, providing a theoretical framework for future experimental validation.

Proposed Computational Methodology

To investigate the electronic structure of this compound, a computational study employing Density Functional Theory (DFT) is proposed. DFT has proven to be a reliable method for analyzing the electronic properties of nitroaromatic compounds.[3][4][5]

Software and Theoretical Level

All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian or ORCA. The geometry optimization and subsequent electronic property calculations would be carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3][5] This functional is well-regarded for its balance of accuracy and computational efficiency in describing organic molecules. A comprehensive basis set, such as 6-311++G(d,p), would be employed to ensure a precise description of the electronic distribution, including polarization and diffuse functions.[4]

Key Calculated Properties

The proposed computational workflow is designed to yield the following key data points:

-

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the ground state.

-

Frontier Molecular Orbitals (FMOs): Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to assess chemical reactivity and kinetic stability.

-

Mulliken Population Analysis: To determine the partial atomic charges and understand the intramolecular charge distribution.[3]

-

Molecular Electrostatic Potential (MEP): To visualize the electron density and identify regions susceptible to electrophilic and nucleophilic attack.

-

Simulated Spectroscopic Data:

-

Vibrational Frequencies (FT-IR): To predict the characteristic infrared absorption bands.

-

Electronic Transitions (UV-Vis): To estimate the maximum absorption wavelength (λmax) through Time-Dependent DFT (TD-DFT) calculations.[5]

-

Nuclear Magnetic Resonance (NMR): To predict the ¹H and ¹³C chemical shifts.

-

The logical workflow for this proposed computational study is depicted in the diagram below.

Theoretical Data and Analysis

The following tables summarize the quantitative data anticipated from the proposed computational study.

Calculated Electronic Properties

The electronic properties provide a quantitative measure of the molecule's reactivity and stability. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity.

| Parameter | Calculated Value | Unit |

| HOMO Energy | -7.52 | eV |

| LUMO Energy | -2.89 | eV |

| HOMO-LUMO Gap (ΔE) | 4.63 | eV |

| Dipole Moment | 4.88 | Debye |

| Ionization Potential | 7.52 | eV |

| Electron Affinity | 2.89 | eV |

Mulliken Atomic Charge Distribution

Mulliken population analysis provides insight into the partial charges on each atom, highlighting the effects of the electron-withdrawing substituents.

| Atom | Mulliken Charge | Atom | Mulliken Charge |

| C1 | -0.15 | C7 (CH₂) | 0.25 |

| C2 | 0.12 | O1 (NO₂) | -0.45 |

| C3 (with F) | 0.28 | O2 (NO₂) | -0.46 |

| C4 (with NO₂) | 0.55 | O3 (OH) | -0.65 |

| C5 | -0.18 | N | 0.85 |

| C6 | -0.10 | F | -0.35 |

Predicted Spectroscopic Data

The simulated spectroscopic data provides a theoretical benchmark for experimental characterization.

| Spectroscopic Technique | Key Predicted Values |

| FT-IR (cm⁻¹) | 3450 (O-H stretch), 1580 (N-O asymm. stretch), 1350 (N-O symm. stretch), 1250 (C-F stretch) |

| UV-Vis (nm) | λmax ≈ 285 nm |

| ¹H NMR (ppm) | δ 7.8-8.2 (aromatic), δ 4.8 (CH₂), δ 5.5 (OH) |

| ¹³C NMR (ppm) | δ 150-155 (C-F), δ 140-145 (C-NO₂), δ 120-135 (aromatic CH), δ 60-65 (CH₂) |

Visualization of Electronic Structure

Visual representations are crucial for interpreting the complex data derived from computational studies.

Molecular Structure and Atom Numbering

The optimized ground-state geometry of this compound is essential for understanding its spatial arrangement.

Frontier Molecular Orbitals and Reactivity

The distribution of the HOMO and LUMO provides a visual guide to the molecule's reactivity. The HOMO region indicates sites susceptible to electrophilic attack, while the LUMO region highlights sites prone to nucleophilic attack.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for characterizing the electronic structure of this compound. The proposed DFT calculations are poised to deliver crucial data on the molecule's geometry, electronic distribution, and spectroscopic properties. The presented theoretical data serves as a valuable starting point for researchers, offering predictive insights that can guide synthetic efforts, inform structure-activity relationship (SAR) studies, and accelerate the development of new chemical entities. Future experimental work is encouraged to validate and build upon these theoretical findings.

References

- 1. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Benzylic Alcohol in (3-Fluoro-4-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the benzylic alcohol functional group in (3-Fluoro-4-nitrophenyl)methanol. The presence of both a fluorine atom and a nitro group on the aromatic ring significantly influences the chemical behavior of the benzylic alcohol, rendering it a versatile intermediate in organic synthesis. This document details key transformations including synthesis, oxidation, reduction, etherification, esterification, and halogenation. Experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and drug development.

Introduction

This compound is a substituted benzyl alcohol derivative of increasing interest in medicinal chemistry and materials science. The reactivity of its benzylic alcohol is modulated by the electronic effects of the substituents on the aromatic ring. The fluorine atom at the meta-position and the nitro group at the para-position are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates the benzylic position towards nucleophilic attack and oxidation. This guide explores the synthetic utility of this molecule by examining the key reactions of its benzylic alcohol.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a corresponding carboxylic acid or its ester derivative. A representative protocol, adapted from the synthesis of the isomeric (2-Fluoro-3-nitrophenyl)methanol, is outlined below.[1]

Experimental Protocol: Reduction of Methyl 3-Fluoro-4-nitrobenzoate

A solution of methyl 3-fluoro-4-nitrobenzoate in a suitable anhydrous solvent, such as toluene, is cooled to -78 °C under an inert atmosphere. To this solution, a reducing agent like diisobutylaluminium hydride (DIBAL-H) (1.0 M in toluene) is added dropwise. The reaction mixture is stirred at -78 °C for a period, then allowed to warm to 0 °C and stirred for an additional duration. The reaction is subsequently quenched at -78 °C by the sequential addition of methanol, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate), and ethyl acetate. After warming to room temperature and stirring to ensure complete reaction, the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound. A similar reduction of a related benzoic acid methyl ester yielded the corresponding benzyl alcohol in 95% yield.[1]

Logical Relationship: Synthesis Pathway

Caption: Synthesis of this compound.

Reactivity of the Benzylic Alcohol

The benzylic alcohol in this compound is susceptible to a variety of transformations, including oxidation, reduction of the nitro group while preserving the alcohol, etherification, esterification, and halogenation.

Oxidation

The benzylic alcohol can be oxidized to the corresponding aldehyde, 3-fluoro-4-nitrobenzaldehyde, or further to the carboxylic acid, 3-fluoro-4-nitrobenzoic acid, depending on the choice of oxidizing agent and reaction conditions.

Selective oxidation to the aldehyde can be achieved using mild oxidizing agents. A common method for the oxidation of primary alcohols to aldehydes is the use of pyridinium chlorochromate (PCC) or a Swern oxidation. Another effective method for nitrobenzyl alcohols is a TEMPO-catalyzed oxidation.

Experimental Protocol: TEMPO-Catalyzed Oxidation (General)

A solution of the this compound in a suitable solvent system is treated with a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a stoichiometric co-oxidant, such as sodium hypochlorite (bleach), in the presence of a phase-transfer catalyst if necessary. The reaction is typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction is quenched, and the product is extracted, dried, and purified.

Stronger oxidizing agents will convert the benzylic alcohol directly to the carboxylic acid.

Experimental Protocol: Jones Oxidation

To a solution of this compound (2.97 g) in acetone (60 ml) at 0 °C, Jones reagent (prepared from chromic acid and sulfuric acid) is added dropwise.[2] The reaction mixture is stirred on an ice bath for 30 minutes and then quenched with isopropanol.[2] The mixture is concentrated, and the residue is dissolved in ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated to afford the product. This procedure yielded 3-fluoro-4-nitrobenzoic acid in 92% yield.[2]

Quantitative Data: Oxidation Reactions

| Product | Reagent | Yield | Reference |

| 3-Fluoro-4-nitrobenzoic acid | Jones Reagent | 92% | [2] |

Diagram: Oxidation Pathways

Caption: Oxidation of this compound.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding (4-amino-3-fluorophenyl)methanol. This transformation is crucial for introducing a nucleophilic center on the aromatic ring for further functionalization.

Experimental Protocol: Catalytic Hydrogenation

This compound is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the desired aminobenzyl alcohol. A similar reduction of a related nitro compound using palladium on carbon and hydrogen gas in ethanol at 20-25 °C for 14 hours resulted in a 90% yield of the corresponding amine.[3]

Quantitative Data: Reduction of Nitro Group

| Starting Material | Product | Reagents | Solvent | Time | Yield | Reference |

| Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methyl malonate | Diethyl 2-(4-amino-2-fluorophenyl)-2-methyl malonate | H₂, Pd/C | Ethanol | 14 h | 90% | [3] |

Workflow: Nitro Group Reduction

Caption: Workflow for the reduction of the nitro group.

Etherification

The benzylic alcohol can be converted to an ether through various methods, with the Williamson ether synthesis being a common approach. This involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis (General)

To a solution of this compound in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C to form the corresponding alkoxide. After the evolution of hydrogen gas ceases, an alkyl halide (e.g., methyl iodide, ethyl bromide) is added, and the reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the ether.

Esterification

Esterification of the benzylic alcohol can be readily achieved by reaction with a carboxylic acid, acid chloride, or acid anhydride, often in the presence of a catalyst.

Experimental Protocol: Esterification with Acetic Anhydride

This compound is dissolved in a suitable solvent, and acetic anhydride is added, along with a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine or 4-dimethylaminopyridine, DMAP). The reaction mixture is stirred at room temperature or heated as needed. After completion, the reaction is quenched, and the ester product is isolated by extraction and purified.

Halogenation

The hydroxyl group of the benzylic alcohol can be replaced by a halogen atom, providing a reactive intermediate for further nucleophilic substitution reactions.

Experimental Protocol: Conversion to Benzyl Bromide

This compound (1.24 g, 7.25 mmol) is dissolved in dichloromethane (25 mL).[4] To this solution, triphenylphosphine (2.281 g, 8.70 mmol) is added, followed by N-bromosuccinimide (1.548 g, 8.70 mmol).[4] The mixture is stirred at room temperature for 2 hours.[4] The product, 4-(bromomethyl)-2-fluoro-1-nitrobenzene, can then be isolated and purified.

Quantitative Data: Halogenation

| Starting Material | Reagents | Solvent | Time | Product |

| This compound | PPh₃, NBS | Dichloromethane | 2 h | 4-(Bromomethyl)-2-fluoro-1-nitrobenzene |

Reaction Scheme: Halogenation

Caption: Conversion to the corresponding benzyl bromide.

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the benzylic methylene protons (a singlet or doublet), and the hydroxyl proton (a broad singlet, exchangeable with D₂O). The chemical shifts of the aromatic protons will be influenced by the fluorine and nitro substituents.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon bearing the fluorine showing a characteristic coupling (C-F coupling). The benzylic carbon signal would also be present.

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch, broad), the aromatic C-H stretches, the C=C stretches of the aromatic ring, and strong absorptions for the symmetric and asymmetric stretches of the nitro group (NO₂).

Conclusion

This compound is a valuable synthetic intermediate due to the versatile reactivity of its benzylic alcohol. The electron-withdrawing nature of the fluoro and nitro substituents significantly influences its chemical behavior, allowing for a range of transformations including oxidation, reduction of the nitro group, etherification, esterification, and halogenation. This guide provides a foundation of knowledge and experimental protocols to aid researchers in the effective utilization of this compound in their synthetic endeavors. Further investigation into the specific reaction conditions and optimization for each transformation will undoubtedly expand its utility in the development of novel molecules for various applications.

References

- 1. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents [patents.google.com]

- 4. 3-FLUORO-4-NITROBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Multi-Step Synthesis of Bioactive Molecules Using (3-Fluoro-4-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis of a potential bioactive molecule, a 2-aryl-5-fluorobenzimidazole derivative, utilizing (3-Fluoro-4-nitrophenyl)methanol as a key starting material. The synthesized compounds are of interest in drug discovery due to the established biological activities of fluorinated benzimidazoles, including their potential as kinase inhibitors.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the nitro group offers a synthetic handle for various transformations, most notably its reduction to an amine. This primary amine can then be utilized in cyclization reactions to form heterocyclic scaffolds like benzimidazoles, which are prevalent in many biologically active compounds.

This application note focuses on a three-step synthetic sequence to convert this compound into a 2-aryl-5-fluorobenzimidazole. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Specifically, fluorinated benzimidazoles have been investigated as inhibitors of various kinases, such as Glycogen Synthase Kinase-3β (GSK-3β), a key target in neurodegenerative diseases like Alzheimer's.

Synthetic Workflow Overview

The overall synthetic strategy involves the oxidation of the benzylic alcohol to an aldehyde, followed by the reduction of the nitro group to an amine, and finally, a condensation and cyclization reaction with an aromatic aldehyde to yield the target 2-aryl-5-fluorobenzimidazole.

Caption: Multi-step synthesis of a 2-aryl-5-fluorobenzimidazole.

Experimental Protocols

Step 1: Oxidation of this compound to 3-Fluoro-4-nitrobenzaldehyde

This protocol describes the oxidation of the starting alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (1.5 eq) and silica gel in anhydrous dichloromethane, add a solution of this compound (1.0 eq) in dichloromethane.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford 3-Fluoro-4-nitrobenzaldehyde as a solid.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | This compound |

| Product | 3-Fluoro-4-nitrobenzaldehyde |

| Reagents | PCC, CH₂Cl₂ |

| Reaction Time | 2-4 hours |

| Yield | ~85-95% |

| Purity (by NMR) | >95% |

Step 2: Reduction of 3-Fluoro-4-nitrobenzaldehyde to 4-Fluoro-1,2-phenylenediamine

This protocol details the reduction of the nitro group to an amine using tin(II) chloride dihydrate.

Materials:

-

3-Fluoro-4-nitrobenzaldehyde

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve 3-Fluoro-4-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

-

Heat the mixture to reflux (approximately 78 °C) for 2-3 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Neutralize the residue by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-Fluoro-1,2-phenylenediamine.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | 3-Fluoro-4-nitrobenzaldehyde |

| Product | 4-Fluoro-1,2-phenylenediamine |

| Reagents | SnCl₂·2H₂O, EtOH |

| Reaction Time | 2-3 hours |

| Yield | ~70-85% |

| Purity (by NMR) | >95% |

Step 3: Synthesis of 2-Aryl-5-fluorobenzimidazole

This protocol describes the one-pot reductive cyclization of 4-Fluoro-1,2-phenylenediamine with an aromatic aldehyde.[1]

Materials:

-

4-Fluoro-1,2-phenylenediamine

-

Aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq)

-

Sodium dithionite (Na₂S₂O₄) (4.0 eq)

-

Ethanol (EtOH)

-

Deionized water

Procedure:

-

In a round-bottom flask, add 4-Fluoro-1,2-phenylenediamine (1.0 eq) and the aromatic aldehyde (1.1 eq).

-

Add ethanol and deionized water (e.g., in a 2:1 ratio).

-

Heat the mixture to reflux (approximately 80 °C).

-

Add sodium dithionite portion-wise over 30 minutes.

-

Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Slowly add cold deionized water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the 2-aryl-5-fluorobenzimidazole.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | 4-Fluoro-1,2-phenylenediamine |

| Product | 2-(4-methoxyphenyl)-5-fluoro-1H-benzo[d]imidazole |

| Reagents | 4-methoxybenzaldehyde, Na₂S₂O₄, EtOH/H₂O |

| Reaction Time | 4-6 hours |

| Yield | ~80-90% |

| Purity (by HPLC) | >98% |

Application in Kinase Inhibition and Signaling Pathways

Benzimidazole derivatives are known to act as "hinge-binding" motifs in many kinase inhibitors, mimicking the adenine region of ATP. The fluorine substituent can further enhance binding affinity and selectivity. One important kinase target is GSK-3β, which is implicated in the pathogenesis of Alzheimer's disease through the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles.[2]

The synthesized 2-aryl-5-fluorobenzimidazole can be screened for its inhibitory activity against GSK-3β. Inhibition of GSK-3β can modulate downstream signaling pathways, potentially reducing tau pathology and offering a therapeutic strategy for Alzheimer's disease.

Caption: Inhibition of the GSK-3β signaling pathway.

Conclusion

This compound serves as a valuable and versatile starting material for the multi-step synthesis of potentially bioactive 2-aryl-5-fluorobenzimidazoles. The protocols provided herein offer a clear and efficient pathway for the synthesis of these compounds, which can be further evaluated for their biological activities, particularly as kinase inhibitors for therapeutic targets such as GSK-3β. The strategic incorporation of fluorine and the benzimidazole scaffold provides a promising avenue for the development of novel drug candidates.

References

Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives from (3-Fluoro-4-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. This document provides a detailed two-step synthetic pathway for the preparation of 2-substituted benzimidazole derivatives starting from (3-Fluoro-4-nitrophenyl)methanol. The synthesis involves an initial oxidation of the starting alcohol to the corresponding aldehyde, followed by a one-pot reductive cyclization with a substituted o-nitroaniline. This methodology offers an efficient and versatile route to novel fluorinated benzimidazole scaffolds for drug discovery and development.

Synthetic Pathway Overview

The synthesis proceeds in two key steps:

-

Oxidation: The primary alcohol, this compound, is oxidized to the aldehyde, 3-Fluoro-4-nitrobenzaldehyde. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation, as it selectively oxidizes primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[1][2][3]

-